1-Benzoylpiperidine-4-carbaldehyde

Alzheimer's disease Acetylcholinesterase inhibition Dual-target inhibitors

Many medicinal chemistry programs struggle with building blocks that lack orthogonal protection stability or defined target engagement. 1-Benzoylpiperidine-4-carbaldehyde solves both. Its benzoyl group resists basic (piperidine) and hydrogenolytic cleavage conditions simultaneously, enabling selective deprotection strategies unavailable with Fmoc/Cbz analogs. • PDE4D engagement confirmed at Kd = 79 nM (SPR) - de-risked entry for cognitive & anti-inflammatory programs. • ~3.6× greater AChE potency vs. benzylpiperidine analogs in dual AChE/SERT inhibitor series. • Core scaffold of reversible MAGL inhibitors; documented SAR path from building block to optimized leads.

Molecular Formula C13H15NO2
Molecular Weight 217.26 g/mol
CAS No. 120014-29-1
Cat. No. B7792621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzoylpiperidine-4-carbaldehyde
CAS120014-29-1
Molecular FormulaC13H15NO2
Molecular Weight217.26 g/mol
Structural Identifiers
SMILESC1CN(CCC1C=O)C(=O)C2=CC=CC=C2
InChIInChI=1S/C13H15NO2/c15-10-11-6-8-14(9-7-11)13(16)12-4-2-1-3-5-12/h1-5,10-11H,6-9H2
InChIKeyFXFCQBKRSKWLPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzoylpiperidine-4-carbaldehyde: Chemical Identity & Procurement Context


1-Benzoylpiperidine-4-carbaldehyde (CAS 120014-29-1, molecular formula C₁₃H₁₅NO₂, molecular weight 217.26 g/mol) is a bifunctional piperidine derivative incorporating a benzoyl group at the N1 position and a carbaldehyde moiety at the C4 position . The compound serves as a versatile building block in medicinal chemistry, with the benzoylpiperidine fragment recognized as a privileged structure in drug development due to its metabolic stability and established role as a potential bioisostere of the piperazine ring [1]. The aldehyde functional group provides a reactive handle for nucleophilic additions, Schiff base formation, and further synthetic elaboration, enabling construction of diverse pharmacologically active scaffolds across multiple therapeutic areas including oncology, neurology, and anti-infective research [1].

Why N-Substituent Selection Prevents Generic Substitution


Piperidine-4-carbaldehyde derivatives bearing different N-substituents (e.g., benzoyl, benzyl, acetyl, Fmoc, Cbz) exhibit fundamentally distinct reactivity profiles, metabolic stability characteristics, and biological target engagement. The benzoylpiperidine fragment is metabolically stable and serves as a bioisostere of the piperazine ring, whereas benzyl analogs lack this metabolic advantage and possess different electronic properties [1]. Acetyl analogs (e.g., 1-acetylpiperidine-4-carbaldehyde) provide a smaller, more flexible N-acyl group but confer neither the aromatic π-stacking capabilities nor the steric bulk of the benzoyl moiety that influence target binding and synthetic orthogonal protection strategies . The benzoyl group also enables selective deprotection under conditions distinct from benzyl cleavage, offering orthogonal synthetic versatility unavailable with N-alkyl or alternative N-acyl substitutions . These structural differences translate directly to divergent outcomes in medicinal chemistry campaigns, where substitution of the N-substituent fundamentally alters compound properties and cannot be performed without compromising the intended synthetic strategy or biological profile.

Comparative Evidence for Informed Procurement


AChE Inhibitory Potency: Benzoylpiperidine vs. Benzylpiperidine Derivatives

In a direct comparative study of 1-benzylpiperidine and 1-benzoylpiperidine derivatives as dual-target AChE/SERT inhibitors for Alzheimer's disease, benzoyl-substituted compounds demonstrated enhanced acetylcholinesterase inhibitory activity relative to their benzyl counterparts [1]. The benzoylpiperidine scaffold contributed to improved target engagement while maintaining dual inhibition of AChE and serotonin transporter, establishing a clear differentiation between N-benzoyl and N-benzyl substitution patterns [1]. The piperidine-4-carbaldehyde with benzoyl protection provides a scaffold that yields enhanced AChE inhibition compared to N-benzyl substituted analogs, supporting its selection over 1-benzylpiperidine-4-carbaldehyde for AChE-targeted medicinal chemistry campaigns [1].

Alzheimer's disease Acetylcholinesterase inhibition Dual-target inhibitors Medicinal chemistry

Metabolic Stability Advantage of the Benzoylpiperidine Fragment

The benzoylpiperidine fragment, which constitutes the core structural framework of 1-benzoylpiperidine-4-carbaldehyde, is characterized as metabolically stable and serves as a potential bioisostere of the piperazine ring, making it a feasible and reliable chemical frame for drug design [1]. This metabolic stability is a direct, class-defining property of the benzoylpiperidine moiety that is not shared by N-benzylpiperidine derivatives, which lack the stabilizing amide bond character of the benzoyl N-C=O linkage. The benzoyl group confers resistance to oxidative N-dealkylation, a common metabolic liability of N-benzyl and N-alkyl piperidines. Additionally, the benzoylpiperidine fragment appears in numerous FDA-approved and investigational drugs spanning anti-cancer, anti-psychotic, anti-thrombotic, anti-arrhythmic, anti-tubercular, anti-parasitic, anti-diabetic, and neuroprotective therapeutic categories [1].

Metabolic stability Privileged scaffold Bioisostere Drug design

Orthogonal Synthetic Protection: Benzoyl vs. Fmoc/Cbz Strategies

1-Benzoylpiperidine-4-carbaldehyde provides orthogonal N-protection relative to both Fmoc and Cbz-protected piperidine-4-carbaldehyde analogs . The benzoyl group remains stable under basic piperidine-mediated Fmoc deprotection conditions (standard in solid-phase peptide synthesis) and under hydrogenolytic Cbz cleavage conditions, enabling stepwise orthogonal deprotection strategies . Fmoc-piperidine-4-carbaldehyde undergoes facile cleavage with piperidine , while Cbz-piperidine-4-carbaldehyde requires hydrogenolysis , restricting their utility in multi-step syntheses requiring acid-stable or hydrogenation-sensitive functionalities. The benzoyl protecting group offers stability to a distinct set of reaction conditions, including basic Fmoc removal (20% piperidine/DMF) and catalytic hydrogenation, enabling greater synthetic flexibility when constructing complex molecular architectures containing multiple protected amines or sensitive functional groups.

Orthogonal protection Solid-phase synthesis Peptide chemistry Synthetic methodology

PDE4D Binding Affinity of Benzoylpiperidine-Containing Ligands

A ligand incorporating the 1-benzoylpiperidine structural motif demonstrated quantifiable binding affinity to human phosphodiesterase 4D (PDE4D) with a dissociation constant (Kd) of 79 nM as measured by surface plasmon resonance (SPR) assay [1]. PDE4D is a validated therapeutic target for cognitive disorders, depression, and inflammatory conditions. This affinity value provides a benchmark for the benzoylpiperidine scaffold's capacity to engage PDE4D, whereas comparable binding data for 1-benzylpiperidine-4-carbaldehyde or 1-acetylpiperidine-4-carbaldehyde scaffolds against PDE4D are absent from authoritative databases, limiting their validated utility for PDE4D-targeted programs. The same ligand also exhibited binding to Trypanosoma brucei phosphodiesterase B1 (PDEB1) with Kd = 79 nM and Ki = 158 nM [1].

Phosphodiesterase inhibition PDE4D SPR binding assay Neurological disorders

MAGL Inhibitor Scaffold Validation with Benzoylpiperidine Core

The benzoylpiperidine scaffold serves as the core structural framework for reversible monoacylglycerol lipase (MAGL) inhibitors, with compound GB18 identified as a reversible MAGL inhibitor through computational and experimental studies [1]. MAGL inhibition leads to accumulation of 2-arachidonoylglycerol (2-AG) in the brain, producing indirect cannabinergic effects relevant to cancer, neurodegenerative, and inflammatory diseases [1]. The benzoylpiperidine scaffold enabled reversible inhibition mechanisms, addressing the critical limitation of irreversible MAGL inhibitors that cause significant side effects [1]. Systematic optimization of the benzoylpiperidine scaffold (modifying the para-isopropyl group on the benzoyl moiety and replacing the amidic phenyl ring) yielded compounds with measured IC₅₀ values in human MAGL enzymatic inhibition assays [1].

MAGL inhibition Endocannabinoid system Cancer therapeutics Reversible inhibitors

Research & Industrial Application Scenarios


Alzheimer's Dual-Target Lead Optimization Using Benzoylpiperidines

Medicinal chemistry teams developing dual acetylcholinesterase/serotonin transporter inhibitors for Alzheimer's disease should prioritize 1-benzoylpiperidine-4-carbaldehyde over 1-benzylpiperidine-4-carbaldehyde. Direct comparative evidence demonstrates that benzoylpiperidine derivatives exhibit enhanced AChE inhibitory activity relative to benzylpiperidine analogs while maintaining dual-target SERT engagement, with representative benzoylpiperidine compound 2b showing approximately 3.6-fold greater potency (IC₅₀ = 11.6 µM vs. 42.0 µM for the corresponding benzylpiperidine analog) [1]. This quantitative advantage translates directly to improved lead optimization outcomes for programs requiring cholinergic enhancement coupled with serotonergic modulation.

Multi-Step Orthogonal Synthesis via Selective Deprotection

Synthetic chemistry laboratories executing multi-step sequences requiring orthogonal amine protection/deprotection should select 1-benzoylpiperidine-4-carbaldehyde over Fmoc- or Cbz-protected piperidine-4-carbaldehyde analogs. The benzoyl group remains stable under both basic piperidine-mediated Fmoc cleavage conditions and hydrogenolytic Cbz removal conditions [1][2]. This orthogonal stability profile enables two additional dimensions of selective deprotection, critical for constructing complex molecular architectures containing multiple protected amines or functional groups sensitive to specific cleavage conditions. This scenario applies directly to peptide-piperidine conjugates, PROTAC linker synthesis, and complex natural product derivatization.

PDE4D-Targeted Drug Discovery for Neurological Disorders

Drug discovery programs targeting phosphodiesterase 4D (PDE4D) for cognitive disorders, depression, or inflammatory conditions should consider 1-benzoylpiperidine-4-carbaldehyde as a privileged starting scaffold. Binding affinity data confirms that benzoylpiperidine-containing ligands achieve nanomolar PDE4D engagement (Kd = 79 nM by SPR) [1], whereas comparable validated binding data for N-benzyl, N-acetyl, Fmoc, or Cbz-protected piperidine-4-carbaldehyde analogs are absent from authoritative databases. This documented target engagement provides a de-risked entry point for PDE4D-focused medicinal chemistry campaigns.

Reversible MAGL Inhibitor Development for Cancer & Neuroinflammation

Research groups developing reversible monoacylglycerol lipase (MAGL) inhibitors for cancer, neuroinflammation, or pain indications should utilize 1-benzoylpiperidine-4-carbaldehyde as the core building block. The benzoylpiperidine scaffold forms the structural foundation of validated reversible MAGL inhibitors (exemplified by compound GB18), addressing the critical side-effect limitations of irreversible MAGL inhibitors [1]. Systematic SAR optimization maintaining the benzoylpiperidine core has yielded derivatives with quantifiable IC₅₀ improvements in human MAGL enzymatic assays, establishing a direct synthetic pathway from this building block to optimized MAGL inhibitors.

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